molecular formula C6H10O2 B1661384 4,5-dimethyloxolan-3-one CAS No. 90238-77-0

4,5-dimethyloxolan-3-one

Cat. No.: B1661384
CAS No.: 90238-77-0
M. Wt: 114.14 g/mol
InChI Key: ISIVDUBNFATCAR-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-methyl-3(2H)-furanone, also known as 2-methyltetrahydro-3-furanone, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid with a pleasant odor and is commonly used in the flavor and fragrance industry. This compound is a member of the furanone family, which is characterized by a furan ring with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydro-2-methyl-3(2H)-furanone can be synthesized through several methods. One common method involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furanone ring.

Industrial Production Methods

In industrial settings, 4,5-dimethyloxolan-3-one is often produced through the hydrogenation of 2-methyl-3-furanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 2-methyl-3-furanone to a single bond, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-methyl-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically occurs under acidic conditions and results in the formation of carboxylic acids or ketones.

    Reduction: Reduction of 4,5-dimethyloxolan-3-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction reaction usually takes place under mild conditions and leads to the formation of alcohols.

    Substitution: Substitution reactions involving this compound can occur with nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Amines or thiol derivatives

Scientific Research Applications

4,5-Dihydro-2-methyl-3(2H)-furanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its effects on different biological systems to understand its potential therapeutic applications.

    Medicine: 4,5-Dihydro-2-methyl-3(2H)-furanone is explored for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new pharmaceuticals.

    Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its pleasant odor. It is also employed in the production of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 4,5-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms, leading to their death. The exact molecular targets and pathways involved in these actions are still under investigation, and further research is needed to fully elucidate the mechanisms.

Comparison with Similar Compounds

4,5-Dihydro-2-methyl-3(2H)-furanone can be compared with other similar compounds, such as:

    2-Methyl-3-furanone: This compound is a precursor to 4,5-dimethyloxolan-3-one and shares a similar structure. it lacks the hydrogenation of the furan ring, resulting in different chemical properties.

    2-Methyl-4,5-dihydro-3-furanthiol acetate: This compound contains a sulfur atom in place of the oxygen atom in this compound. The presence of sulfur imparts different chemical reactivity and biological activities.

    4,5-Dihydro-2-methyl-3-thiophenethiol: This compound is a sulfur analog of this compound. It exhibits distinct chemical and biological properties due to the presence of sulfur in the furan ring.

The uniqueness of this compound lies in its specific structure and the presence of the furanone ring, which imparts unique chemical reactivity and biological activities.

Properties

IUPAC Name

4,5-dimethyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVDUBNFATCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423902
Record name 4,5-dihydro-2-methyl-3(2H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90238-77-0
Record name 4,5-dihydro-2-methyl-3(2H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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